3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine
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Overview
Description
3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazoles. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indazole core. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted phenyl ring with the indazole core using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Scientific Research Applications
3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the indazole core.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Fipronil: A trifluoromethyl-containing insecticide.
Uniqueness
3-(4-(trifluoromethyl)phenyl)-1H-indazol-5-amine is unique due to its indazole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
1356087-80-3 |
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Molecular Formula |
C14H10F3N3 |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-1H-indazol-5-amine |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-8(2-4-9)13-11-7-10(18)5-6-12(11)19-20-13/h1-7H,18H2,(H,19,20) |
InChI Key |
VDYFRTNIZZMSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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